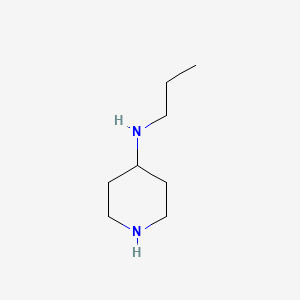

n-Propyl-4-piperidinamine

Beschreibung

n-Propyl-4-piperidinamine (IUPAC name: (1-Propylpiperidin-4-yl)methanamine) is a piperidine derivative characterized by a propyl group at the nitrogen atom of the piperidine ring and a methanamine group at the 4-position. Its molecular formula is C9H20N2, and it serves as a versatile intermediate in pharmaceutical and organic synthesis. The dual functional groups—propyl (N-substituent) and methanamine (C4-substituent)—impart unique chemical reactivity and biological activity, distinguishing it from simpler piperidine derivatives .

Eigenschaften

Molekularformel |

C8H18N2 |

|---|---|

Molekulargewicht |

142.24 g/mol |

IUPAC-Name |

N-propylpiperidin-4-amine |

InChI |

InChI=1S/C8H18N2/c1-2-5-10-8-3-6-9-7-4-8/h8-10H,2-7H2,1H3 |

InChI-Schlüssel |

VBTVLOFJPNXSKZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCNC1CCNCC1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of n-Propyl-4-piperidinamine involves several steps. One common method includes the reaction of 4-piperidone with n-propylamine under specific conditions. Another method involves the reduction of 4-piperidone oxime with hydrogen in the presence of a catalyst . These methods are suitable for large-scale industrial production due to their simplicity and high yield .

Analyse Chemischer Reaktionen

n-Propyl-4-piperidinamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen, catalysts, and organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of 4-piperidone oxime with hydrogen produces n-Propyl-4-piperidinamine .

Wissenschaftliche Forschungsanwendungen

n-Propyl-4-piperidinamine has numerous applications in scientific research. It is used in the synthesis of various piperidine derivatives, which are important in the pharmaceutical industry . These derivatives have been studied for their potential biological and pharmacological activities . Additionally, n-Propyl-4-piperidinamine is used in the study of excited state processes, such as the formation of twisted intramolecular charge transfer states .

Wirkmechanismus

The mechanism of action of n-Propyl-4-piperidinamine involves its interaction with molecular targets and pathways. For instance, in the study of excited state processes, n-Propyl-4-piperidinamine forms a dark twisted intramolecular charge transfer state from the emissive charge transfer species . This process is influenced by the solvent polarity and viscosity, as well as the temperature .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares n-Propyl-4-piperidinamine with structurally related piperidine derivatives, highlighting key differences in substituents, applications, and properties:

| Compound Name | Molecular Formula | Substituents | Applications | Key Differences |

|---|---|---|---|---|

| n-Propyl-4-piperidinamine | C9H20N2 | Propyl (N), methanamine (C4) | Pharmaceutical intermediates, bioactive research | Dual functional groups enhance reactivity and binding affinity |

| Piperidine | C5H11N | None | Organic synthesis, solvent | Parent compound; lacks substituents, limiting functional versatility |

| N-Methylpiperidine | C6H13N | Methyl (N) | Catalysis, chemical reactions | Smaller N-substituent reduces steric hindrance compared to propyl |

| N-Propylpiperidine | C8H17N | Propyl (N) | Surfactants, agrochemicals | Lacks methanamine group, altering solubility and bioactivity |

| Norfentanyl | C21H28N2O | Propanamide (N4-piperidinyl), phenyl | Analgesic research (opioid analog) | Amide group and aromatic substituents confer distinct pharmacokinetics |

| 1-Ethyl-N-phenylpiperidin-4-amine | C13H20N2 | Ethyl (N), phenyl (C4) | Receptor-binding studies | Phenyl group increases lipophilicity and target selectivity |

Pharmacological and Chemical Properties

- In contrast, N-Propylpiperidine lacks this group, reducing its pharmacological utility .

- Solubility : The propyl group increases hydrophobicity compared to N-Methylpiperidine, which may affect membrane permeability in drug delivery .

- Synthetic Flexibility: The dual substituents allow for diverse modifications, such as acetylation or alkylation, unlike Norfentanyl, which is constrained by its rigid amide and phenyl groups .

Research Findings

- Binding Affinity: Substitution patterns significantly influence receptor interactions. For example, n-Propyl-4-piperidinamine’s methanamine group may mimic endogenous amines (e.g., dopamine), whereas 1-Ethyl-N-phenylpiperidin-4-amine’s phenyl group prioritizes hydrophobic interactions .

- Thermal Stability : Piperidine derivatives with bulkier N-substituents (e.g., propyl) exhibit higher thermal stability than those with methyl groups, as observed in pyrolysis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.